
tert-Pentyl-d6 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Pentyl-d6 Chloride, also known as tert-Amyl Chloride-d6 or 2-Chloro-2-methylbutane-d6, is an isotopically labeled analogue of tert-Pentyl Chloride . It is used as a starting material in various organic synthesis . The molecular formula is C5H5D6Cl and the molecular weight is 112.63 .
Synthesis Analysis
Tert-Pentyl Chloride can be synthesized from tert-pentyl alcohol reacting with concentrated hydrochloric acid . This reaction demonstrates the procedure for the synthesis of a tertiary alkyl halide from a tertiary alcohol via the SN1 mechanism .Molecular Structure Analysis
The molecular structure of tert-Pentyl-d6 Chloride is represented by the formula C5H5D6Cl . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of tert-Pentyl Chloride from tert-pentyl alcohol involves an SN1 reaction mechanism . The reaction is favored over the elimination reaction because Cl- is a good nucleophile .Physical And Chemical Properties Analysis
Tert-Pentyl-d6 Chloride has a number of physical and chemical properties. The molar mass is 112.63 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure and density . Other properties include enthalpy of vaporization, heat capacity at saturation pressure, and heat capacity at constant pressure .科学的研究の応用
Enhancing Enantioselectivity in Catalysts
tert-Pentyl groups are effective in increasing the enantioselectivity of salen titanium complexes in the asymmetrical cyanation of aromatic aldehydes. These groups have shown to enhance enantioselectivity significantly compared to tert-butyl analogues (Liang & Bu, 2002).
Polymerization Processes
In studies involving the polymerization of cyclosiloxanes, complexes of antimony pentachloride with acyl chlorides like acetyl chloride or 1-naphthoyl chloride have been used to polymerize methylated cyclosiloxanes (Sigwalt, Nicol, & Masure, 1989).
Solvolysis Studies
The solvolysis of tert-butyl and tert-pentyl chlorides in water has been investigated to understand the temperature variation of the specific heat of activation for these hydrolyses (Adams & Sheppard, 1980).
Education in Mass Spectrometry
tert-Pentyl-d6 Chloride is used in educational settings, particularly in teaching mass spectrometry fragmentation patterns. Students use it to prepare acetates and analyze the structure of the ester product (Mcgoran, Melton, & Taitch, 1996).
Studying Steric Effects in Reactions
Research on the steric effect of tert-pentyl groups in gas-phase S(N)2 reactions, particularly in comparing the activation energies with other substituents, has been conducted to understand these effects in both gas phase and solution (Vayner, Houk, Jorgensen, & Brauman, 2004).
Crystal Structure Analysis
The tert-butyl cation, closely related to the tert-pentyl group, has been analyzed through X-ray crystal structure analysis, contributing to the understanding of molecular structures (Hollenstein & Laube, 1993).
Understanding Protonated Dications
Investigations on the structures of the tert-pentyl cation and its protonated dication form contribute to the broader understanding of molecular behavior and charge distribution (Olah, Prakash, & Rasul, 2008).
Ligand Use in Amination Reactions
tert-Pentyl groups have been studied for their role as ligands in the amination of aryl bromides and chlorides, showing effectiveness in these catalytic processes (Hill et al., 2006).
Safety And Hazards
Tert-Pentyl-d6 Chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It is also flammable, and vapors may form explosive mixtures with air .
特性
CAS番号 |
89603-08-7 |
|---|---|
製品名 |
tert-Pentyl-d6 Chloride |
分子式 |
C5H11Cl |
分子量 |
112.63 |
IUPAC名 |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
InChIキー |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES |
CCC(C)(C)Cl |
同義語 |
1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



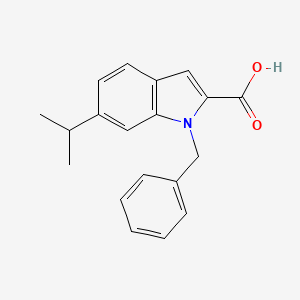
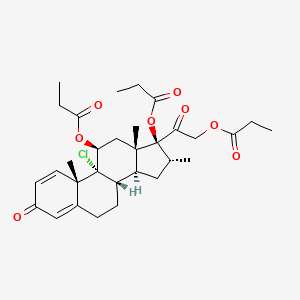
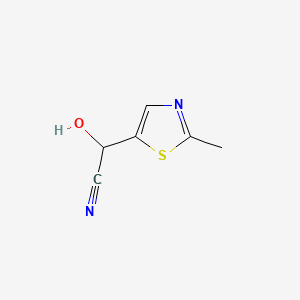

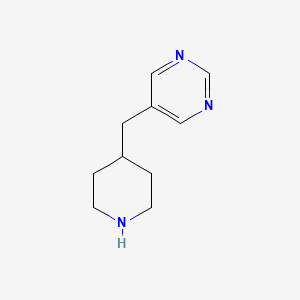
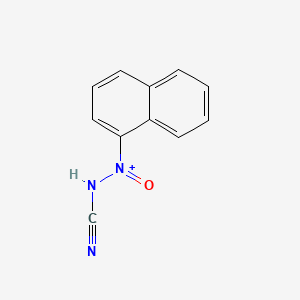
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
